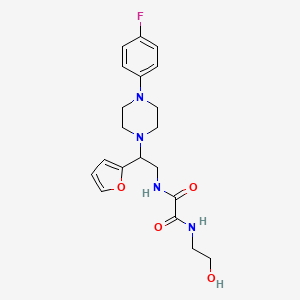

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and oxalamide groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.

-

Attachment of the Furan Group: : The next step involves the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide. This reaction is typically conducted under reflux conditions in an aprotic solvent such as acetonitrile.

-

Formation of the Oxalamide Moiety: : The final step involves the reaction of the intermediate with oxalyl chloride followed by the addition of 2-aminoethanol to form the oxalamide structure. This step is usually performed in the presence of a base such as triethylamine in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

-

Reduction: : Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of 4-aminophenyl derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 4-aminophenyl derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is being investigated for its potential as a therapeutic agent in treating various psychological and neurological disorders. Its interaction with serotonin and dopamine receptors positions it as a candidate for antidepressants and anxiolytics.

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties :

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF | 25.72 |

| U87 Glioblastoma | 7.4 |

- Neurotransmitter Modulation :

Chemical Synthesis

The synthesis of this compound involves several key steps:

- Formation of the piperazine intermediate from 4-fluoroaniline and piperazine.

- Alkylation with furan derivatives.

- Coupling with oxalic acid derivatives to form the oxalamide structure.

These steps highlight its potential as a model compound for studying multifunctional organic molecules in synthetic chemistry.

Anticancer Studies

Recent literature has documented the anticancer efficacy of oxalamide derivatives, including:

- A study reported significant tumor growth inhibition in vivo models, supporting their potential as anticancer agents .

Neuropharmacology

Compounds similar to this compound have shown promising results in modulating serotonin receptor activity, indicating potential use in psychiatric treatments.

Mecanismo De Acción

The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and cognitive functions. The compound’s ability to bind to these receptors is attributed to its structural similarity to endogenous neurotransmitters.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

- N1-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Uniqueness

Compared to its analogs, N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and ability to cross the blood-brain barrier. The fluorine atom also affects the compound’s binding affinity to neurotransmitter receptors, potentially enhancing its therapeutic efficacy.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

The synthesis of this compound involves multiple steps:

- Formation of the Piperazine Intermediate : The initial step typically involves the reaction of 4-fluoroaniline with piperazine in the presence of a base (e.g., potassium carbonate) and a solvent like ethanol.

- Alkylation with Furan : The piperazine intermediate is then alkylated with a furan-2-yl ethyl halide under reflux conditions in an aprotic solvent such as acetonitrile.

- Final Oxalamide Formation : The final step involves the coupling of the furan-piperazine intermediate with oxalic acid derivatives to form the oxalamide structure.

The molecular formula of this compound is C23H31FN4O3 with a molecular weight of approximately 430.5 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs have shown significant cytotoxicity against various cancer cell lines, including:

- MCF Cell Line : Demonstrated apoptosis induction in MCF cells with an IC50 value around 25.72 μM, suggesting effective anti-cancer properties .

- U87 Glioblastoma Cells : Some derivatives exhibited IC50 values as low as 7.4 μM, indicating strong potential against glioblastoma .

Neurotransmitter Modulation

The compound's structural features suggest possible interactions with neurotransmitter systems. The piperazine ring is known to influence serotonin and dopamine receptor activity, which could lead to applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural elements:

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Ring | Enhances binding to neurotransmitter receptors |

| Furan Moiety | Contributes to cytotoxic effects |

| Fluorophenyl Group | Increases lipophilicity and receptor affinity |

These features suggest that modifications to the core structure could enhance or alter biological activity.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds:

- Anticancer Activity : A study reported that derivatives of oxalamides showed significant inhibition of tumor growth in vivo models, supporting their potential as anticancer agents .

- Neuropharmacology : Research indicates that compounds with similar piperazine structures exhibit modulatory effects on serotonin receptors, providing a basis for exploring their use in psychiatric disorders .

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, showcasing their broad-spectrum antimicrobial potential .

Propiedades

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O4/c21-15-3-5-16(6-4-15)24-8-10-25(11-9-24)17(18-2-1-13-29-18)14-23-20(28)19(27)22-7-12-26/h1-6,13,17,26H,7-12,14H2,(H,22,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFADBROFREQIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCO)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.